REACTION_CXSMILES
|
S(O)(C(F)(F)F)(=O)=O.[H-].[Na+].C([O-])([O-])=O.[K+].[K+].[Li+].CC([N-]C(C)C)C.C1([Se]Cl)C=CC=CC=1.[CH:33]1[CH:38]=[C:37](Cl)[CH:36]=[C:35]([C:40](OO)=O)[CH:34]=1.[CH2:44]1[CH2:50][C:48](=[O:49])[NH:47][CH2:46][CH2:45]1.[H][H].C(Cl)C1C=CC=CC=1>CCCCCC.C1COCC1.C(Cl)Cl.CN(P(N(C)C)(N(C)C)=O)C>[CH2:40]([N:47]1[CH2:46][CH2:45][CH2:44][CH2:50][C:48]1=[O:49])[C:35]1[CH:34]=[CH:33][CH:38]=[CH:37][CH:36]=1 |f:1.2,3.4.5,6.7|
|
Name
|
300
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
C1CCNC(=O)C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)O
|
Name
|
RCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction conditions
|
Type
|
CUSTOM
|
Details
|
Typical experimental procedure for the preparation of 5-described for the case in which n=2 and R=Bn
|
Type
|
TEMPERATURE
|
Details
|
the new mixture was refluxed until completion of the alkylation
|
Type
|
CUSTOM
|
Details
|
was observed on tlc (48 h)
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with H2O (200 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted first with Et2O
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
benzyl chloride were evaporated under vaccum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |